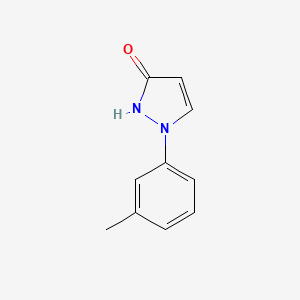
1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound belonging to the class of pyrazolones Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate hydrazones with diketones. One common method includes the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by refluxing for several hours .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield dihydropyrazolone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products: The major products formed from these reactions include various substituted pyrazolones, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing processes such as inflammation and pain perception .
Comparison with Similar Compounds
1-(3-Methylphenyl)-1H-benzimidazol-5-amine: Shares a similar aromatic structure but differs in its heterocyclic core.
3-Methylmethcathinone: Another compound with a 3-methylphenyl group but with different pharmacological properties.
Uniqueness: 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one stands out due to its unique pyrazolone core, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(3-methylphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-6-5-10(13)11-12/h2-7H,1H3,(H,11,13) |
InChI Key |
RYZYYHUSHJKVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


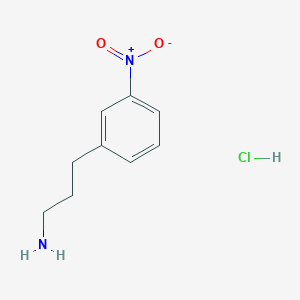
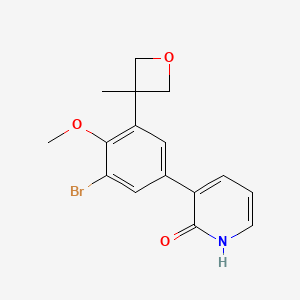

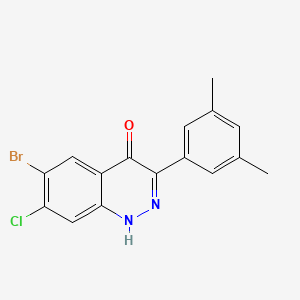
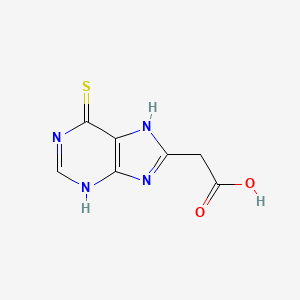
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)

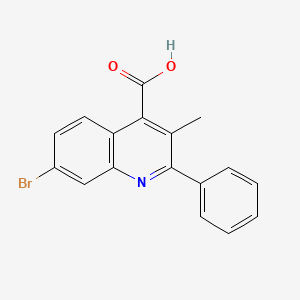
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)




![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13089450.png)
